molecular formula C12H20N2O2 B8541630 Oxalyl-bis-piperidine

Oxalyl-bis-piperidine

Cat. No.: B8541630
M. Wt: 224.30 g/mol
InChI Key: KROFNGFBPNIDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalyl-bis-piperidine is an organic compound with the molecular formula C12H24N2O2 It is characterized by the presence of two piperidine rings attached to a central ethanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxalyl-bis-piperidine can be synthesized through the reaction of piperidine with ethanedione under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Oxalyl-bis-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Oxalyl-bis-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Oxalyl-bis-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: Oxalyl-bis-piperidine is unique due to the presence of both piperidine rings and the ethanedione group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1,2-di(piperidin-1-yl)ethane-1,2-dione

InChI

InChI=1S/C12H20N2O2/c15-11(13-7-3-1-4-8-13)12(16)14-9-5-2-6-10-14/h1-10H2

InChI Key

KROFNGFBPNIDDP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N,N'-diacetyloxamide (10 g, 0.058 mol) in ethyl alcohol (20 ml) is charged into a three-necked flask equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, and a magnetic stirrer. 98 % Pyridine (40 ml, 0.40 mol) is then dripped therein at 70° C., and after 40 minutes the complete solving of N,N'-diacetyloxamide in the reaction mixture is observed. The temperature is brought to 95° C. and kept at this value for 6.5 hours. Then water (60 ml) and chloroform (60 ml) are added to the reaction mixture and the organic phase is separated. Chloroform is distilled off and ethyl ether (30 ml) is added to precipitate the compound of the title. The precipitate is recovered by filtration and dried, thus affording the compound of the title (5.1 g, 0.023 mol, yield 39.2%) with m.p. 88°-90° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
39.2%

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